molecular formula C29H37N3O B5846755 17-((E)-2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL

17-((E)-2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL

Cat. No.: B5846755
M. Wt: 443.6 g/mol
InChI Key: XLLVCEWUWMRFCJ-NCVRPSOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 17-((E)-2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a diethylamino group, a phenyl ring, and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process. One common method includes the condensation reaction between a diethylamino-substituted benzaldehyde and a hydrazine derivative. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the hydrazone linkage. The final product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the diethylamino group can interact with metal ions, leading to changes in fluorescence properties. The hydrazone linkage can also participate in redox reactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 17-((E)-2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZONO)-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(17E)-17-[(E)-[4-(diethylamino)phenyl]methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O/c1-4-32(5-2)22-9-6-20(7-10-22)19-30-31-28-15-14-27-26-12-8-21-18-23(33)11-13-24(21)25(26)16-17-29(27,28)3/h6-7,9-11,13,18-19,25-27,33H,4-5,8,12,14-17H2,1-3H3/b30-19+,31-28+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLVCEWUWMRFCJ-NCVRPSOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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